

2'-O-Methyl Uridine-d3 physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-O-Methyl Uridine-d3

Cat. No.: B15619339

[Get Quote](#)

2'-O-Methyl Uridine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, analytical methodologies, and biological significance of **2'-O-Methyl Uridine-d3**. This stable isotope-labeled nucleoside is a critical tool in various research and development applications, particularly in the fields of pharmacokinetics, metabolism studies, and as an internal standard for quantitative mass spectrometry.

Core Physical and Chemical Properties

2'-O-Methyl Uridine-d3 is the deuterated analog of 2'-O-Methyl Uridine, a naturally occurring modified nucleoside found in various RNA species.^[1] The incorporation of three deuterium atoms in the 2'-O-methyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Physical Properties

Quantitative physical data for **2'-O-Methyl Uridine-d3** is not readily available. The data presented below is for the non-deuterated analog, 2'-O-Methyl Uridine, and is expected to be very similar for the deuterated form.

Property	Value	Source
Appearance	White to off-white solid/powder	[2] [3]
Melting Point	154-156 °C	[2]
Boiling Point	Decomposes before boiling	N/A
Solubility	Soluble in DMSO (slightly), Methanol (slightly), DMF (~20 mg/ml), and PBS (pH 7.2, ~10 mg/ml). Slightly soluble in ethanol.	[2] [4]
Storage Temperature	-20°C for long-term storage. [5] [6]	
Stability	Stable for at least 6 months at -80°C and 1 month at -20°C in solution. [5]	

Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ D ₃ N ₂ O ₆	[7]
Molecular Weight	261.25 g/mol	
IUPAC Name	1-[(2R,3R,4R,5R)-4-hydroxy-5- (hydroxymethyl)-3- (trideuteriomethoxy)tetrahydrof- uran-2-yl]pyrimidine- 2,4(1H,3H)-dione	
CAS Number	2140-76-3 (unlabeled)	[3]
Purity	Typically ≥98% (HPLC)	
Isotopic Enrichment	>98 atom % Deuterium	

Biological Significance and Applications

2'-O-methylation is a common post-transcriptional modification of RNA that plays a crucial role in various biological processes.[8][9] This modification, where a methyl group is added to the 2'-hydroxyl group of the ribose sugar, is found in ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[8][10]

The 2'-O-methylation of uridine and other nucleosides contributes to:

- RNA Stability: The methyl group provides steric hindrance, protecting the phosphodiester backbone from enzymatic degradation by nucleases.[10][11]
- Structural Conformation: It favors an A-form helical structure in RNA, which is important for RNA-protein interactions and overall RNA structure.[11]
- Biological Recognition: 2'-O-methylated RNA is recognized as "self" by the innate immune system, preventing an inflammatory response.[12]

Due to these properties, 2'-O-Methyl Uridine and its analogs are of significant interest in the development of RNA-based therapeutics, such as antisense oligonucleotides and siRNA, to enhance their stability and efficacy.[3][4] 2'-O-Methyl Uridine is also used in the preparation of antiviral nucleoside derivatives.[13][14]

Experimental Protocols

Detailed experimental protocols for the analysis of **2'-O-Methyl Uridine-d3** are not extensively published. However, standard analytical techniques for nucleosides can be adapted. The following are representative protocols based on available literature for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a general guideline for the purity analysis of 2'-O-Methyl Uridine and its deuterated analog.

Instrumentation:

- HPLC system with a UV detector

- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size)

Reagents:

- Solvent A: 50 mM Triethylammonium acetate (TEAA), pH 7.0
- Solvent B: Acetonitrile
- Sample: Dissolve **2'-O-Methyl Uridine-d3** in water or a suitable buffer.

Procedure:

- Equilibrate the column with 95% Solvent A and 5% Solvent B.
- Inject the sample onto the column.
- Elute with a linear gradient of Solvent B (e.g., 5% to 50% over 20 minutes).
- Maintain a constant flow rate (e.g., 1 mL/min).
- Monitor the elution profile at 260 nm.
- The purity is determined by the peak area percentage of the main compound.

Mass Spectrometry (MS) for Identity Confirmation and Quantification

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of **2'-O-Methyl Uridine-d3** and for its quantification in biological matrices.

Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Sample Preparation:

- For pure compound: Dissolve in a suitable solvent (e.g., methanol/water).

- For biological samples: Perform protein precipitation or solid-phase extraction to remove interfering substances. Spike the sample with a known concentration of **2'-O-Methyl Uridine-d3** to be used as an internal standard.

LC Conditions:

- Use an appropriate reversed-phase or HILIC column.
- Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[\[15\]](#)

MS Conditions:

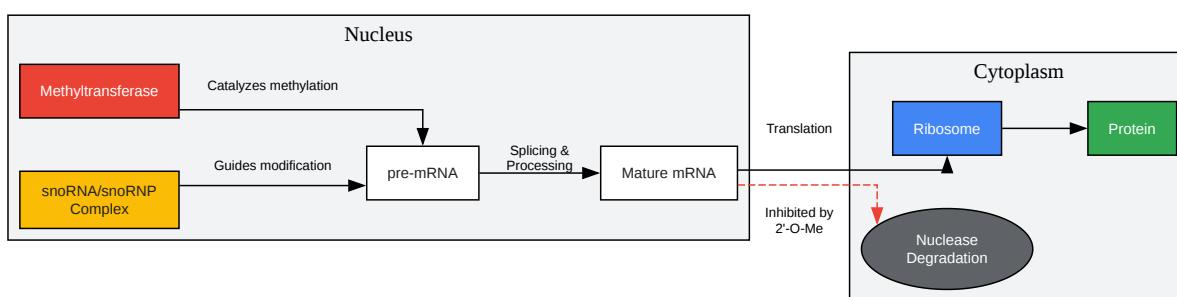
- Use electrospray ionization (ESI) in positive or negative ion mode.
- Perform a full scan to determine the parent ion mass. For **2'-O-Methyl Uridine-d3**, the expected $[M+H]^+$ is m/z 262.1.
- For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the transitions of both the analyte (2'-O-Methyl Uridine) and the internal standard (**2'-O-Methyl Uridine-d3**).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure and isotopic labeling site of **2'-O-Methyl Uridine-d3**.

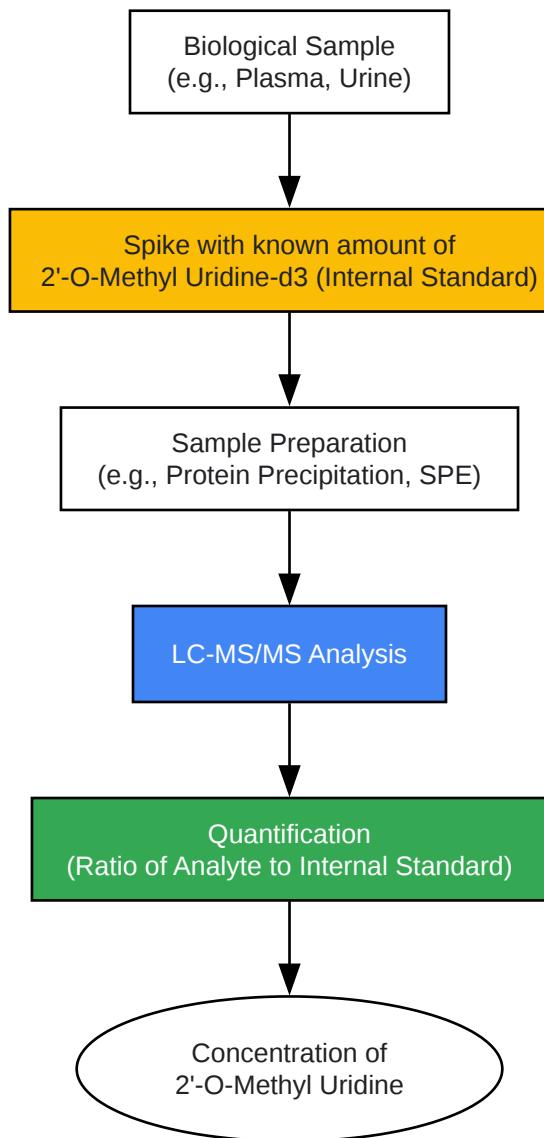
Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher).


Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄).

Procedure:


- Acquire a ^1H NMR spectrum to observe the proton signals. The absence or significant reduction of the signal corresponding to the 2'-O-methyl group compared to the non-deuterated standard confirms the deuteration.
- Acquire a ^{13}C NMR spectrum to observe the carbon signals.
- Acquire a ^2H (Deuterium) NMR spectrum to directly observe the deuterium signal.
- 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to assign all proton and carbon signals and confirm the overall structure.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Role of 2'-O-Methylation in mRNA Maturation and Stability.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Quantification using **2'-O-Methyl Uridine-d3** as an Internal Standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. bocsci.com [bocsci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2'-O-Methyluridine | 2140-76-3 | NM04259 | Biosynth [biosynth.com]
- 7. 2'-O-Methyl Uridine-d3 | TRC-M338202-25MG | LGC Standards [lgcstandards.com]
- 8. RNA - Wikipedia [en.wikipedia.org]
- 9. Gene expression - Wikipedia [en.wikipedia.org]
- 10. Relevance of 2'-O-Methylation and Pseudouridylation for the Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. 2'-O-Methyl Uridine | Delchimica [delchimica.com]
- 15. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2'-O-Methyl Uridine-d3 physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15619339#2-o-methyl-uridine-d3-physical-and-chemical-properties\]](https://www.benchchem.com/product/b15619339#2-o-methyl-uridine-d3-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com